1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine
Overview
Description
1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group
Scientific Research Applications
1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .
Preparation Methods
The synthesis of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine typically involves the reaction of 4-piperidone with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethanesulfonic acid (TFSA) and dichloromethane (CH2Cl2) as solvents . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)piperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)piperidine: Similar structure but with the trifluoromethyl group attached to a different position on the piperidine ring.
Trifluoromethyl-substituted piperidines: A broader class of compounds with varying positions of the trifluoromethyl group, each exhibiting unique reactivity and applications.
Properties
IUPAC Name |
1-piperidin-4-yl-3-(trifluoromethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2/c12-11(13,14)9-2-1-7-16(8-9)10-3-5-15-6-4-10/h9-10,15H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUJAXWLNRFCMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCNCC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734254 | |
Record name | 3-(Trifluoromethyl)-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247396-18-4 | |
Record name | 3-(Trifluoromethyl)-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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